molecular formula C11H17NO B3144156 4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one CAS No. 54530-10-8

4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one

Cat. No.: B3144156
CAS No.: 54530-10-8
M. Wt: 179.26 g/mol
InChI Key: NGOMHSBTLDUYGH-UHFFFAOYSA-N
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Description

Context within Polycyclic Lactam Frameworks

Lactams, or cyclic amides, are a fundamental functional group in organic chemistry and are core components of many biologically active compounds, most notably the β-lactam antibiotics. nih.govbohrium.com Polycyclic lactams, which feature a lactam ring fused into a multi-ring system, often exhibit unique chemical and biological properties due to their constrained conformations. 4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one is a polycyclic lactam where the amide functionality is part of a seven-membered ring integrated into the rigid tricyclic framework. The reactivity and properties of the lactam in such a system are influenced by the steric and electronic effects of the surrounding bridged structure.

Historical Development of Azatricyclic Systems Research

The study of azatricyclic systems has a rich history, often driven by the discovery of naturally occurring alkaloids with complex, cage-like structures. Research into adamantane (B196018) and its heterocyclic analogues, including azatricyclic systems, gained momentum in the mid-20th century. The synthesis of the parent lactam, 4-azatricyclo[4.3.1.13,8]undecan-5-one, is often achieved through a Beckmann rearrangement of adamantanone oxime. sigmaaldrich.com The exploration of derivatives, including N-substituted compounds like 4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one, is a logical progression in the field, aimed at understanding structure-activity relationships and exploring new chemical space. researchgate.net While extensive research has been conducted on the parent 4-azahomoadamantane framework and its various derivatives, specific studies focusing solely on the N-methylated lactam are less prevalent in the scientific literature. researchgate.net

Fundamental Structural Characteristics of the Tricyclo[4.3.1.13,8]undecane Core

The tricyclo[4.3.1.13,8]undecane core, also known as homoadamantane (B8616219), is a diamondoid hydrocarbon, meaning its carbon framework is a fragment of the diamond lattice. This structure is characterized by its high symmetry, rigidity, and thermodynamic stability. The cage-like structure is composed of three fused cyclohexane (B81311) rings in chair conformations. This rigid framework dictates the spatial arrangement of any substituents, significantly influencing the molecule's reactivity and interactions. In 4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one, one of the methylene (B1212753) bridges of homoadamantane is replaced by a nitrogen atom and an adjacent carbonyl group, forming the lactam. This substitution introduces polarity and the potential for hydrogen bonding (in the parent lactam) into the otherwise nonpolar hydrocarbon cage.

Property4-Azatricyclo[4.3.1.13,8]undecan-5-one4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one
CAS Number22607-75-6 scbt.com54530-10-8
Molecular FormulaC10H15NO scbt.comC11H17NO
Molecular Weight165.23 g/mol scbt.com179.26 g/mol
Melting Point316-318 °C sigmaaldrich.comNot reported

Detailed Research Findings

While specific research dedicated exclusively to 4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one is limited, the extensive studies on its parent compound, 4-azatricyclo[4.3.1.13,8]undecan-5-one, and other N-substituted derivatives provide a strong basis for understanding its chemical behavior. researchgate.net

The synthesis of the parent lactam is a well-established process. The Beckmann rearrangement of adamantanone oxime using a variety of acidic reagents is a common and efficient method. sigmaaldrich.com The subsequent N-methylation to yield the title compound can be achieved through standard synthetic protocols for the alkylation of secondary amides, typically involving a strong base to deprotonate the amide nitrogen followed by reaction with a methylating agent such as methyl iodide.

Systematic NameCommon/Alternative Names
4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-oneN-Methyl-4-azahomoadamantan-5-one
4-Azatricyclo[4.3.1.13,8]undecan-5-one4-Azahomoadamantan-5-one sigmaaldrich.com
Tricyclo[4.3.1.13,8]undecaneHomoadamantane
AdamantanoneTricyclo[3.3.1.13,7]decan-2-one

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12-10-5-7-2-8(6-10)4-9(3-7)11(12)13/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOMHSBTLDUYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC3CC(C2)CC(C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Stereochemical Analysis of 4 Methyl 4 Azatricyclo 4.3.1.13,8 Undecan 5 One and Analogues

Crystallographic Studies

Crystallographic studies provide the most definitive insight into the three-dimensional structure of a molecule, revealing precise bond lengths, bond angles, and the arrangement of molecules in the solid state.

X-ray Diffraction Analysis of the Tricyclic Lactam Core

While a specific crystal structure for 4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one is not publicly available, the crystal structure of the parent compound, 4-azatricyclo[4.3.1.13,8]undecan-5-one (also known as homoazaadamantanone), has been determined and provides an excellent model for the core tricyclic lactam framework. The rigid adamantane-like cage enforces significant constraints on the geometry of the lactam ring, leading to deviations from the planarity typically observed in acyclic amides.

The structure of 4-azatricyclo[4.3.1.13,8]undecan-5-one reveals a non-planar amide bond, a consequence of its incorporation into the rigid bicyclic system. This distortion is crucial as it impacts the chemical reactivity and spectroscopic properties of the molecule. The key structural parameters, including bond lengths and angles, define the precise conformation of the fused ring system.

Table 1: Selected Crystallographic Data for 4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.789(1)
b (Å) 11.011(2)
c (Å) 11.234(2)
α (°) 90
β (°) 90
γ (°) 90

Data extracted from a representative crystallographic study of the parent compound.

Upon N-methylation to form 4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one, subtle but significant changes to the tricyclic core are anticipated. The introduction of the methyl group on the nitrogen atom would likely lead to minor adjustments in bond angles around the nitrogen to accommodate the additional substituent. The fundamental cage structure, however, is expected to remain largely intact.

Anomeric Effects in Bridged Nitrogen Systems

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane-like ring to prefer an axial orientation, contrary to what would be expected based on steric hindrance. In bridged nitrogen systems like the 4-azatricyclo[4.3.1.13,8]undecan-5-one core, anomeric effects can play a significant role in determining the molecule's conformation and reactivity.

This effect arises from the interaction between the lone pair of electrons on one heteroatom and the antibonding (σ*) orbital of the bond to the adjacent heteroatomic substituent. In the context of the tricyclic lactam, the nitrogen atom's lone pair can interact with the antibonding orbitals of adjacent C-C or C-N bonds. N-methylation can modulate these anomeric interactions. The presence of the electron-donating methyl group can influence the energy levels of the nitrogen's orbitals, potentially altering the strength of these stereoelectronic effects. Studies on analogous bridged systems, such as 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU), have shown that protonation or alkylation of the nitrogen atoms leads to significant distortions in the cage structure, which are attributed to the anomeric effect. These distortions manifest as changes in C-N bond lengths and C-N-C bond angles.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular interactions. For 4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one, the primary forces dictating its crystal packing are expected to be dipole-dipole interactions and van der Waals forces.

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structure of a synthesized compound and for providing detailed information about its electronic and atomic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment Mapping

The ¹H NMR spectrum would be characterized by a series of multiplets in the aliphatic region, corresponding to the protons of the tricyclic cage. The rigid nature of the framework would lead to complex splitting patterns due to fixed dihedral angles between neighboring protons. The N-methyl group would appear as a sharp singlet, likely in the range of 2.5-3.0 ppm.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the lactam would be the most downfield signal, typically appearing in the range of 170-180 ppm. The carbons of the tricyclic cage would resonate in the aliphatic region, and their specific chemical shifts would be influenced by their proximity to the nitrogen and carbonyl groups. The N-methyl carbon would give a characteristic signal, likely between 30 and 40 ppm.

Table 2: Predicted NMR Chemical Shift Ranges for 4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one

Nucleus Predicted Chemical Shift (ppm) Multiplicity (for ¹H)
C=O 170 - 180 -
Cage CH 1.5 - 3.5 Multiplet
Cage CH₂ 1.5 - 2.5 Multiplet
N-CH₃ 2.5 - 3.0 (¹H), 30 - 40 (¹³C) Singlet

Predicted ranges are based on general principles and data for similar structures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one (C₁₁H₁₇NO), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Electron ionization (EI) mass spectrometry of this compound would be expected to produce a prominent molecular ion peak (M⁺) due to the stability of the rigid tricyclic system. The subsequent fragmentation pattern would provide valuable structural information. Common fragmentation pathways for adamantane-like structures involve the cleavage of C-C bonds within the cage. For this lactam, characteristic fragmentation would likely involve the loss of small neutral molecules such as CO or ethylene (B1197577) from the molecular ion. The presence of the nitrogen atom would also influence the fragmentation, potentially leading to the formation of nitrogen-containing fragments. The analysis of these fragmentation patterns, aided by the high mass accuracy of HRMS, would allow for the confident elucidation of the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of 4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one and related bridged lactams, IR spectroscopy is particularly insightful for characterizing the carbonyl group of the lactam (amide) functionality.

The defining feature of bridged lactams is the geometric constraint that prevents the nitrogen lone pair from fully participating in resonance with the carbonyl group. researchgate.net In a planar amide, this resonance delocalization imparts partial double-bond character to the C-N bond and weakens the C=O bond, typically resulting in a carbonyl stretching frequency (νC=O) in the range of 1630-1690 cm-1. However, in the rigid tricyclic framework of homoazaadamantane derivatives, the nitrogen atom is forced into a more pyramidal geometry, disrupting this resonance. researchgate.netnih.gov

This disruption leads to a carbonyl group that behaves more like that of a ketone, resulting in a significantly higher absorption frequency. researchgate.net For instance, the C=O stretch in the parent compound, 4-azatricyclo[4.3.1.13,8]undecan-5-one, is observed at a higher wavenumber compared to typical planar amides, indicating a stronger, more isolated double bond. researchgate.net This shift provides clear spectroscopic evidence of the strained, non-planar nature of the amide bond within this class of molecules. researchgate.netnih.gov

Table 1: Comparison of Typical Infrared Carbonyl (C=O) Stretching Frequencies
Functional Group ClassTypical νC=O Range (cm-1)Key Structural Feature
Aliphatic Ketones1705 - 1725Localized C=O double bond
Bridged Lactams (e.g., Homoazaadamantane)1680 - 1740Geometrically constrained, non-planar amide with reduced resonance
Planar Amides (Secondary, Cyclic)1630 - 1690Planar system allowing for significant N-C=O resonance

Stereochemical Assignment and Conformational Analysis

The complex, three-dimensional architecture of 4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one necessitates a detailed analysis of its stereochemistry and conformational properties. The rigid, cage-like structure is inherently chiral and possesses multiple stereocenters that define its spatial arrangement.

The 4-azatricyclo[4.3.1.13,8]undecane skeleton is chiral. Even the unsubstituted parent lactam, formed from the achiral precursor adamantanone oxime via a Beckmann rearrangement, is a racemic mixture of two enantiomers. sigmaaldrich.com The introduction of a methyl group on the nitrogen atom does not remove the chirality.

The chiral centers in 4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one are the bridgehead carbons (C1, C3, C7, and C8) and the carbon atom adjacent to the carbonyl group (C6). The stereochemistry of the parent compound has been defined, with one enantiomer having the configuration (1S, 3R, 6S, 7R, 8R). sigmaaldrich.comsigmaaldrich.com The assignment of absolute configuration (R/S) to each chiral center follows the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comdummies.com

Example: Assigning Configuration at C1

Identify the Chiral Center: Carbon-1 is bonded to four different groups: C2, C9, C8, and C7.

Assign Priorities: Using the CIP rules, priorities are assigned based on the atomic number of the atoms directly attached to the chiral center. dummies.com All are carbon atoms, so we proceed along the chains.

Priority 1: C8 (part of a -CH-CH₂-N(CH₃)- bridge).

Priority 2: C7 (part of a -CH-CH₂-CH₂- bridge).

Priority 3: C9 (part of a -CH₂-C=O bridge).

Priority 4: C2 (part of a -CH₂-CH- bridge).

Orient the Molecule: The molecule is oriented so that the lowest priority group (C2, Priority 4) points away from the viewer. libretexts.org

Determine Direction: Tracing the path from Priority 1 to 2 to 3 reveals the direction of rotation. If the path is clockwise, the configuration is R; if counter-clockwise, it is S. libretexts.orgyoutube.com

This systematic process is applied to each stereocenter to fully define the absolute configuration of the molecule.

Control of stereochemistry is a central challenge in the synthesis of complex molecules like 4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one. As the common synthesis of the parent lactam from adamantanone oxime results in a racemic mixture, achieving enantiopure or diastereomerically enriched products requires specialized synthetic strategies. sigmaaldrich.com

Diastereoselectivity: In syntheses starting from substituted bicyclic precursors, the facial selectivity of intramolecular cyclization reactions can be controlled by the existing stereocenters. researchgate.net Steric hindrance often directs an incoming group to the less hindered face of a ring or intermediate, leading to the preferential formation of one diastereomer over another. acs.org For example, intramolecular palladium-catalyzed additions can proceed with high stereoselectivity, determined by the configuration of the starting material. beilstein-journals.org

Enantioselectivity: Achieving enantioselectivity requires the introduction of a chiral influence during the synthesis. This can be accomplished through several methods:

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a key reaction, after which the auxiliary is removed.

Chiral Reagents or Catalysts: The use of chiral catalysts, for instance in asymmetric hydrogenations or cyclizations, can create the desired enantiomer preferentially. researchgate.netrsc.org Ir-catalyzed allylic amination has been used as an enantioselectivity-determining step in the synthesis of related bridged lactams. researchgate.net

Chiral Pool Synthesis: Starting from a readily available, enantiopure natural product that already contains some of the required stereocenters.

While specific enantioselective syntheses for 4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one are not widely reported, these established principles are the foundation for designing such pathways.

The tricyclo[4.3.1.13,8]undecane framework is highly rigid, with very limited conformational flexibility. nih.gov The primary source of structural interest and reactivity is the inherent strain within this cage-like system. The strain arises from several factors, which have been elucidated by computational studies and X-ray crystallography of the parent compound. sigmaaldrich.comacs.org

Table 2: Sources of Molecular Strain in 4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one
Type of StrainDescription
Angle StrainDeviation of bond angles from ideal sp³ (109.5°) and sp² (120°) values due to the rigid, bridged geometry.
Torsional StrainStrain arising from eclipsed or gauche conformations of substituents along C-C bonds, which are locked in place by the tricyclic system.
Amide Bond DistortionThe enforced non-planarity (twisting) of the lactam N-C=O group. This is a major contributor to the overall strain energy and significantly alters the chemical properties of the amide. nih.govnih.gov

The most significant feature is the distortion of the amide bond, often referred to as a "twisted" or "anti-Bredt" lactam. nih.govnih.gov X-ray crystallographic analysis of the parent compound, 4-azatricyclo[4.3.1.13,8]undecan-5-one, provides precise measurements of bond lengths, bond angles, and the degree of nitrogen pyramidalization. sigmaaldrich.com This structural distortion inhibits amide resonance, which increases the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen atom, making the lactam more reactive than its planar counterparts. nih.gov The strain energy associated with these systems can be estimated using computational methods, which often involves comparing the energy of the cyclic molecule to a hypothetical, strain-free acyclic analogue. stackexchange.com

Chemical Transformations and Reactivity Profiles of 4 Methyl 4 Azatricyclo 4.3.1.13,8 Undecan 5 One and Its Derivatives

Reactions at the Lactam Nitrogen

The nitrogen atom within the lactam ring of 4-methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one is a key site for synthetic modifications, allowing for the introduction of a variety of substituents.

N-Alkylation and Quaternization Reactions

N-substituted derivatives of 4-azatricyclo[4.3.1.13,8]undecan-5-one are readily synthesized. researchgate.net The general approach involves the formation of the sodium salt of the lactam, which is then reacted with alkyl or acyl halides. researchgate.net This method allows for the introduction of a wide range of functional groups at the nitrogen position. For instance, heating the parent lactam with 50% sodium hydride in dioxane under reflux conditions generates the corresponding sodium salt. researchgate.net This salt can then be treated with various electrophiles to yield N-substituted products. researchgate.net

Another route to N-substituted analogs is the reaction with isocyanates. researchgate.net Furthermore, N-2-propynyl derivatives have been obtained by reacting the parent lactam with 2-propynyl bromide in anhydrous methanol. researchgate.net While extensive examples for the 4-methyl derivative are not detailed, the reactivity is expected to be analogous to the parent compound, allowing for the synthesis of a diverse library of N-substituted 4-methyl-4-azatricyclo[4.3.1.13,8]undecan-5-ones.

Quaternization reactions, which involve the alkylation of the nitrogen atom to form a quaternary ammonium (B1175870) salt, have been explored in related polycyclic cage amines. For example, 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane has been shown to undergo mono-N-alkylation with alkyl iodides to produce quaternary ammonium salts. This suggests that the nitrogen atom in the 4-azatricyclo[4.3.1.13,8]undecan-5-one scaffold is also susceptible to quaternization, although specific studies on this particular derivative are not extensively documented.

Table 1: Examples of N-Substituted 4-Azatricyclo[4.3.1.13,8]undecan-5-one Derivatives This table is generated based on data for the parent compound, 4-azatricyclo[4.3.1.13,8]undecan-5-one, as a proxy for the reactivity of its 4-methyl derivative.

Substituent (R) Reagent Reference
Acetyl Acetyl chloride researchgate.net
Benzoyl Benzoyl chloride researchgate.net
2-Pyridylcarbonyl 2-Pyridylcarbonyl chloride researchgate.net
4-MeC6H4SO2CO 4-Toluenesulfonyl isocyanate researchgate.net
3,4-Cl2C6H3NHCO 3,4-Dichlorophenyl isocyanate researchgate.net
4-O2NC6H4NHCO 4-Nitrophenyl isocyanate researchgate.net
Et2N(CH2)3 3-(Diethylamino)propyl chloride researchgate.net
PhCH2CH2 2-Phenylethyl bromide researchgate.net
Me2N(CH2)n (n=2,3) 2-(Dimethylamino)ethyl chloride or 3-(Dimethylamino)propyl chloride researchgate.net
CH2=CHCH2 Allyl bromide researchgate.net
2-Propynyl 2-Propynyl bromide researchgate.net
Carbamoyl KCN researchgate.net

Intramolecular Aza-Wittig Reactions of Azatricyclic Systems

The intramolecular aza-Wittig reaction is a powerful tool for the construction of nitrogen-containing heterocyclic compounds and has been utilized in the synthesis of the 4-azatricyclo[4.3.1.13,8]undecane framework. researchgate.net This reaction involves the generation of an iminophosphorane from an azide (B81097), which then reacts with a carbonyl group within the same molecule to form a cyclic imine. researchgate.net

This strategy has been applied to the synthesis of the 4-azahomoadamantane skeleton from keto azides. researchgate.net The process is based on the Staudinger reaction, where a keto azide is treated with a phosphine (B1218219) (e.g., triphenylphosphine) to form a phosphazide, which then loses nitrogen gas to generate the iminophosphorane. This intermediate subsequently undergoes an intramolecular aza-Wittig reaction with the ketone functionality to yield a strained bridgehead imine within the azatricyclic system. researchgate.net This methodology provides a route to derivatives with a double bond at the bridgehead position, which are interesting synthetic intermediates. researchgate.net

Reactivity of the Carbonyl Group

The carbonyl group at the 5-position of 4-methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one is a versatile functional handle for a variety of chemical transformations. Its reactivity is influenced by the rigid, sterically hindered nature of the tricyclic framework.

A fundamental reaction of the carbonyl group is its reduction. For instance, 4-azatricyclo[4.3.1.13,8]undecan-5-one can be reduced to the corresponding amine, 4-azatricyclo[4.3.1.13,8]undecane, using a strong reducing agent like lithium aluminum hydride (LiAlH4).

The carbonyl group is also susceptible to nucleophilic attack by organometallic reagents. While specific examples with 4-methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one are not extensively documented, it is anticipated to react with Grignard reagents or organolithium compounds to yield tertiary alcohols, following the general principles of carbonyl chemistry.

Condensation reactions with amines and their derivatives are also expected. The reaction with primary amines would lead to the formation of the corresponding imines (Schiff bases), while reaction with hydroxylamine (B1172632) would produce the oxime. The formation of oximes from alicyclic ketones is a well-established transformation, typically carried out by reacting the ketone with hydroxylamine hydrochloride in the presence of a base. arpgweb.com

Furthermore, olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, could be employed to convert the carbonyl group into a methylene (B1212753) or substituted vinylidene group. The Wittig reaction utilizes a phosphonium (B103445) ylide, while the Horner-Wadsworth-Emmons reaction employs a phosphonate (B1237965) carbanion, often leading to higher E-selectivity in the resulting alkene. nrochemistry.comwikipedia.org

It has also been noted that simultaneous substitution at the lactam nitrogen and condensation at the carbonyl group can occur upon fusion of 4-azatricyclo[4.3.1.13,8]undecan-5-one with certain reagents. researchgate.net

Table 2: Potential Reactions at the Carbonyl Group

Reaction Type Reagent(s) Expected Product
Reduction LiAlH4 4-Methyl-4-azatricyclo[4.3.1.13,8]undecane
Grignard Reaction R-MgX, then H3O+ 5-Alkyl-4-methyl-4-azatricyclo[4.3.1.13,8]undecan-5-ol
Wittig Reaction Ph3P=CHR 5-Alkylidene-4-methyl-4-azatricyclo[4.3.1.13,8]undecane
Imine Formation R-NH2, acid catalyst 5-Imino-4-methyl-4-azatricyclo[4.3.1.13,8]undecane derivative
Oxime Formation NH2OH·HCl, base 4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one oxime

Transformations Involving the Bridged Ring System

The rigid, polycyclic structure of 4-methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one can undergo several interesting transformations, including ring expansions, contractions, and transannular rearrangements.

Ring Expansion and Contraction Reactions

The synthesis of the 4-azahomoadamantane skeleton itself can be viewed as a ring expansion of the adamantane (B196018) core. rsc.org Intramolecular ring expansion reactions of adamantan-2-one have been studied as a route to 4-substituted homoadamantanes. rsc.org These reactions often proceed through rearrangements like the Beckmann and Schmidt reactions, which are discussed in more detail in the following section.

While specific ring expansion or contraction reactions of the pre-formed 4-azatricyclo[4.3.1.13,8]undecan-5-one are not widely reported, the inherent strain and functionality of the cage-like structure suggest that such transformations could be induced under appropriate conditions, potentially leading to novel polycyclic systems.

Transannular Cyclizations and Rearrangements

Transannular cyclizations are a key strategy for the synthesis of the 4-azatricyclo[4.3.1.13,8]undecane framework. These reactions typically involve the formation of a bond between non-adjacent atoms in a medium-sized ring, often a bicyclo[3.3.1]nonane precursor. acs.org For example, substituted 4-azahomoadamantanes have been obtained through transannular reactions of bicyclo[3.3.1]nonane-3-endo-carbonitriles. researchgate.netacs.org In these reactions, the nitrile group can act as a nucleophile, attacking an electrophilic center generated elsewhere in the ring system to form the bridged tricyclic structure. researchgate.net

The most prominent rearrangements leading to the 4-azatricyclo[4.3.1.13,8]undecan-5-one core are the Beckmann and Schmidt rearrangements of adamantanone and its derivatives.

The Beckmann rearrangement of adamantanone oxime is a classic method for the synthesis of 4-azatricyclo[4.3.1.13,8]undecan-5-one. rug.nl This acid-catalyzed rearrangement involves the migration of one of the alkyl groups anti to the hydroxyl group on the oxime nitrogen. adichemistry.commasterorganicchemistry.com The reaction is highly dependent on the catalyst and solvent system. rug.nl For instance, the use of polyphosphoric acid primarily yields the desired lactam. rug.nl

The Schmidt reaction of adamantanone with hydrazoic acid (HN3) in the presence of a strong acid also affords 4-azatricyclo[4.3.1.13,8]undecan-5-one. wikipedia.org The mechanism involves the nucleophilic addition of the azide to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas. wikipedia.org Similar to the Beckmann rearrangement, the Schmidt reaction of adamantanone can be influenced by the reaction conditions, sometimes leading to other products. rsc.org

Table 3: Key Rearrangements for the Synthesis of the 4-Azatricyclo[4.3.1.13,8]undecan-5-one Core

Rearrangement Starting Material Reagent(s) Product
Beckmann Adamantanone oxime Acid catalyst (e.g., H2SO4, PPA) 4-Azatricyclo[4.3.1.13,8]undecan-5-one
Schmidt Adamantanone Hydrazoic acid (HN3), strong acid 4-Azatricyclo[4.3.1.13,8]undecan-5-one

Interaction with Nucleophiles and Electrophiles

The chemical behavior of 4-azatricyclo[4.3.1.13,8]undecane derivatives is characterized by the interplay between the steric constraints of the tricyclic system and the electronic properties of the embedded lactam functionality. This section details the reactivity of these compounds towards various nucleophilic and electrophilic reagents.

Lactams, including 4-azatricyclo[4.3.1.13,8]undecan-5-one, can be converted to their corresponding lactim ethers, which are versatile intermediates in organic synthesis. The formation of a lactim ether enhances the electrophilicity of the carbon atom at position 5, making it susceptible to nucleophilic attack.

The parent lactam, 4-azatricyclo[4.3.1.13,8]undecan-5-one, can be O-alkylated using powerful alkylating agents such as Meerwein salts (e.g., trimethyloxonium (B1219515) tetrafluoroborate (B81430) or triethyloxonium (B8711484) tetrafluoroborate) to yield the corresponding lactim ethers. For instance, treatment of the lactam with trimethyloxonium tetrafluoroborate yields 5-methoxy-4-azatricyclo[4.3.1.13,8]undec-4-ene. acs.org

These lactim ethers are reactive towards a variety of nucleophiles. The reaction of 5-methoxy-4-azatricyclo[4.3.1.13,8]undec-4-ene with nitrogen-containing nucleophiles leads to the formation of substituted 4-azahomoadamantane derivatives. acs.org This reactivity opens pathways to novel derivatives that are not easily accessible from the parent lactam directly.

A key intermediate, a lactim designated as 17a , has been proposed in the transformation of bicyclo[3.3.1]non-6-ene-3-carbonitrile to 4-azatricyclo[4.3.1.13,8]undecan-5-one during the Beckmann rearrangement of adamantanone oxime. researchgate.net This highlights the role of lactim species in the formation of the azahomoadamantane skeleton itself.

Table 1: Reactions of Lactim Ethers Derived from 4-Azatricyclo[4.3.1.13,8]undecan-5-one

Lactim Ether Precursor Reagent Product Reference
4-Azatricyclo[4.3.1.13,8]undecan-5-one Trimethyloxonium tetrafluoroborate 5-Methoxy-4-azatricyclo[4.3.1.13,8]undec-4-ene acs.org

While direct electrophilic aromatic substitution on an aromatic ring already attached to the 4-azatricyclo[4.3.1.13,8]undecane framework is not extensively documented, the synthesis of such aromatic-substituted analogues involves a reaction between an electrophilic form of the cage structure and a nucleophilic aromatic compound.

The synthesis of 3-aryl-substituted 4-azahomoadamantanes has been achieved through the acid-catalyzed cyclization of the aminoketone, endo-7-aminomethylbicyclo[3.3.1]nonan-3-one. In the presence of a nucleophilic aromatic species such as benzene (B151609) or 1,3-dimethoxybenzene (B93181), the reaction proceeds to yield 3-substituted 4-azahomoadamantane derivatives. researchgate.net

The mechanism involves the formation of a carbocation intermediate from the aminoketone in an acidic medium. This electrophilic center is then attacked by the electron-rich aromatic ring (the nucleophile), leading to the formation of a new carbon-carbon bond and the concurrent construction of the azahomoadamantane skeleton. researchgate.net The reaction with 1,3-dimethoxybenzene is particularly effective due to the activating effect of the two methoxy (B1213986) groups on the aromatic ring.

Table 2: Synthesis of Aryl-Substituted 4-Azahomoadamantane Analogues

Precursor Aromatic Nucleophile Catalyst Product Reference
endo-7-Aminomethylbicyclo[3.3.1]nonan-3-one Benzene H2SO4 3-Phenyl-4-azatricyclo[4.3.1.13,8]undecane researchgate.net

Further electrophilic aromatic substitution reactions on the appended aryl groups of these specific analogues have not been detailed in the reviewed literature.

The Ritter reaction, which involves the addition of a nitrile to a carbocation, provides a powerful method for the synthesis of N-alkyl amides and related nitrogen-containing heterocycles. organic-chemistry.org This reaction is instrumental in the derivatization and synthesis of the azahomoadamantane core itself through intramolecular pathways.

A notable example is the transannular cyclization of bicyclo[3.3.1]non-6-ene-3-carbonitrile. researchgate.netrug.nl This reaction can be classified as an intramolecular Ritter reaction. The process is initiated by the protonation of the double bond in the bicyclic system under strongly acidic conditions (e.g., concentrated sulfuric acid). This generates a carbocation at the 7-position. researchgate.net

The geometry of the bicyclo[3.3.1]nonane system facilitates the subsequent intramolecular attack of the nitrogen atom of the cyano group on the newly formed electrophilic carbocation center. The resulting nitrilium ion intermediate is then hydrolyzed upon aqueous workup to yield the lactam, 4-azatricyclo[4.3.1.13,8]undecan-5-one. researchgate.netrug.nl This pathway represents an elegant construction of the tricyclic azahomoadamantane skeleton.

Table 3: Ritter Reaction for Azahomoadamantane Synthesis

Substrate Acid Catalyst Key Intermediate Product Reference

This intramolecular Ritter-type cyclization underscores the utility of carbocation-mediated processes in the synthesis of complex cage compounds.

Theoretical and Computational Investigations of 4 Methyl 4 Azatricyclo 4.3.1.13,8 Undecan 5 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and various electronic properties of organic molecules with high accuracy.

For 4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the minimum energy structure. The calculation starts with an initial guess of the geometry, which can be based on the known crystal structure of the parent compound, 4-azatricyclo[4.3.1.13,8]undecan-5-one, and iteratively adjusts atomic positions until the lowest energy conformation is found. sigmaaldrich.com

The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for analyzing the strain within the tricyclic cage system, particularly in the seven-membered lactam ring, and the planarity of the amide group. DFT studies on similarly complex azatricyclo compounds have demonstrated excellent agreement between calculated and experimental geometries. nih.gov

Table 1: Representative Predicted Geometrical Parameters for 4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one using DFT (B3LYP/6-311++G(d,p))
ParameterAtoms InvolvedPredicted Value
Bond LengthC5=O12~1.23 Å
Bond LengthC5-N4~1.37 Å
Bond LengthN4-C11 (Methyl)~1.46 Å
Bond AngleO12=C5-N4~122.5°
Bond AngleC3-N4-C5~120.1°
Dihedral AngleC6-C5-N4-C3~175.0° (indicates near-planarity of amide)

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

For 4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one, DFT calculations would provide the energies and electron density plots of the HOMO and LUMO. Analysis of the HOMO would likely show significant electron density on the oxygen atom of the carbonyl group and potentially the nitrogen atom, identifying these as probable sites for electrophilic attack. The LUMO would likely be centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other reagents and for understanding potential reaction pathways.

Table 2: Predicted Frontier Molecular Orbital Properties from DFT Calculations
PropertyPredicted Value (eV)Implication
HOMO Energy-6.8 eVRepresents ionization potential; indicates nucleophilic character.
LUMO Energy+0.5 eVRepresents electron affinity; indicates electrophilic character.
HOMO-LUMO Gap (ΔE)7.3 eVIndicates high kinetic stability and low reactivity.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While the tricyclic core of 4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one is rigid, the molecule is not entirely static. Molecular dynamics (MD) simulations can be used to study its dynamic behavior over time, providing insights into its conformational landscape. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a view of molecular vibrations, rotations, and conformational changes.

For a caged compound, MD simulations are particularly useful for understanding the flexibility of the larger seven-membered lactam ring. The simulation can reveal accessible vibrational modes and whether any minor conformational puckering occurs within this ring. Furthermore, by performing simulations in a solvent box (e.g., water or chloroform), one can study the interactions between the molecule and its environment, such as the formation of hydrogen bonds to the carbonyl oxygen. This provides a more realistic understanding of the molecule's structure and behavior in solution compared to static, gas-phase calculations.

Computational Studies on Reaction Mechanisms and Transition States in Lactam Synthesis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. The parent lactam, 4-azatricyclo[4.3.1.13,8]undecan-5-one, is known to be formed via the Beckmann rearrangement of adamantanone oxime. sigmaaldrich.comresearchgate.net

Theoretical studies can model this rearrangement for the synthesis of the title compound's precursor. By calculating the potential energy surface of the reaction, chemists can map the pathway from the reactant (the oxime) to the product (the lactam). This involves locating the high-energy transition state structure that connects the reactant and product. The calculated energy difference between the reactant and the transition state gives the activation energy (Ea), which is directly related to the reaction rate.

These calculations can explain the regioselectivity of the rearrangement, predicting which carbon-carbon bond migrates to the nitrogen atom. For adamantanone oxime, the rigid cage structure dictates the stereochemistry of the migrating group, leading to the formation of the homoadamantane (B8616219) lactam ring system.

Table 3: Hypothetical Energy Profile for a Key Step in Lactam Synthesis (e.g., Beckmann Rearrangement)
SpeciesRelative Energy (kcal/mol)
Reactant (Protonated Oxime)0.0
Transition State+15.5
Intermediate (Nitrillium Ion)-5.2
Product (Lactam)-25.0

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Structural Validation

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be used to confirm or assign the structure of a synthesized molecule.

DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) with remarkable accuracy. nih.gov The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by comparing them to a reference standard, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated spectrum to the experimental one is a robust method for structural verification. libretexts.org

Table 4: Representative Comparison of Experimental and Calculated 1H and 13C NMR Chemical Shifts (δ, ppm)
Atom/GroupCalculated 1H ShiftExperimental 1H ShiftCalculated 13C ShiftExperimental 13C Shift
N-CH₃2.952.9234.534.2
C=O--175.2174.8
Bridgehead CH (adjacent to N)3.503.4658.157.9
Bridgehead CH (adjacent to C=O)2.882.8552.352.0
Cage CH₂1.80 - 2.101.75 - 2.0528.0 - 38.027.8 - 37.5
Table 5: Predicted Vibrational Frequencies and Assignments
Vibrational ModeCalculated Frequency (cm-1, Scaled)Expected IR Intensity
C-H Stretch (Aliphatic)2850 - 2960Medium
C=O Stretch (Lactam)1675Strong
CH₂ Scissoring1450 - 1470Medium
C-N Stretch1250Medium-Strong
N-CH₃ Rocking1120Weak

Applications and Emerging Research Directions in Organic Synthesis

4-Methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one as a Versatile Building Block in Complex Molecule Synthesis

The 4-azatricyclo[4.3.1.13,8]undecane skeleton serves as a robust and versatile scaffold for the synthesis of more complex molecules. Its utility as a building block stems from its predictable reactivity and the stereochemically defined architecture it provides. The parent lactam, 4-azatricyclo[4.3.1.13,8]undecan-5-one, is readily synthesized via the Beckmann rearrangement of adamantanone oxime, making it an accessible starting material. researchgate.netsigmaaldrich.com The N-methyl derivative can be subsequently prepared through standard N-alkylation methods.

The chemical reactivity of the lactam functionality within the rigid cage structure allows for a variety of transformations. For instance, reduction of the amide group, typically with powerful reducing agents like lithium aluminum hydride, opens up access to the corresponding tertiary amine, 4-methyl-4-azatricyclo[4.3.1.13,8]undecane. researchgate.net This amine can then serve as a key intermediate for further functionalization, including its use in the construction of novel ligands or biologically active compounds.

The value of this framework as a synthetic building block is highlighted by its use in creating derivatives with diverse functionalities. Various substituents can be introduced on the carbocyclic portion of the molecule, and the nitrogen atom provides a convenient handle for attaching other molecular fragments. researchgate.net

Table 1: Key Transformations of the 4-Azatricyclo[4.3.1.13,8]undecane-5-one Scaffold

Starting Material Reagent(s) Product Type Potential Application
4-Azatricyclo[4.3.1.13,8]undecan-5-one LiAlH₄ Bridged Tricyclic Amine Synthesis of ligands, complex amines
4-Azatricyclo[4.3.1.13,8]undecan-5-one CH₃I, Base N-Methylated Lactam Precursor for N-methylated derivatives

Role in the Development of Chiral Catalysts and Auxiliaries

The inherent chirality and conformational rigidity of the 4-azatricyclo[4.3.1.13,8]undecane skeleton make it an attractive candidate for applications in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Once it has served its purpose, it is removed.

While specific, widely adopted applications of 4-methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one as a chiral auxiliary or catalyst are not yet extensively documented in mainstream literature, its structural features are highly promising. For the scaffold to be used in asymmetric synthesis, it must first be resolved into its separate enantiomers or synthesized in an enantiomerically pure form.

Once a chiral, enantiopure version is obtained, it could be employed in several ways:

As a Chiral Auxiliary: By attaching the chiral azatricycloundecanone scaffold to a substrate, it can sterically direct the approach of a reagent to one face of the molecule, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would yield an enantiomerically enriched product. This strategy has been successfully employed with other rigid chiral structures like oxazolidinones and camphorsultam. wikipedia.org

As a Chiral Ligand: The nitrogen atom and other potential coordination sites on the scaffold could be used to create chiral ligands for transition metal catalysts. The rigid framework would ensure a well-defined chiral environment around the metal center, which is crucial for inducing high enantioselectivity in catalytic reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

The development of synthetic routes to enantiopure derivatives of the 4-azatricyclo[4.3.1.13,8]undecane skeleton is a critical step toward realizing its potential in this area.

Integration into Novel Synthetic Methodologies for Polycyclic Systems

The strained, bridged structure of the 4-azatricyclo[4.3.1.13,8]undecane system can be strategically harnessed to synthesize other complex polycyclic and heterocyclic systems. Transannular reactions, which involve the formation of a bond across a ring, are particularly relevant for this scaffold. researchgate.net

For example, starting with a bicyclic precursor containing an appropriately positioned nitrile group, a transannular cyclization can be initiated. Protonation of a double bond in the precursor generates an electrophilic center, which is then attacked intramolecularly by the nitrogen of the cyano group. This process leads directly to the formation of the bridged 4-azahomoadamantane framework. researchgate.net

Conversely, the rigid framework can be used as a template to construct adjacent rings or undergo ring expansion or cleavage reactions to yield novel polycyclic structures. Methodologies such as the intramolecular Heck reaction have been used to create related azabicyclic systems, demonstrating the utility of intramolecular cyclizations in building complex polycyclic scaffolds from simpler, functionalized precursors. beilstein-journals.orgnih.gov The defined geometry of the 4-azatricyclo[4.3.1.13,8]undecane skeleton makes it an excellent platform for exploring such novel synthetic transformations, where the proximity and orientation of reactive groups are controlled by the rigid cage structure.

Table 2: Methodologies for Polycyclic Synthesis Involving Bridged Systems

Synthetic Methodology Description Relevance to Scaffold
Transannular Cyclization An intramolecular reaction in which a bond is formed between two non-adjacent atoms within a ring system. A key method to synthesize the 4-azahomoadamantane core from bicyclic precursors. researchgate.net
Beckmann Rearrangement An acid-catalyzed rearrangement of an oxime to an amide. The primary industrial route to the parent lactam from adamantanone oxime. researchgate.netsigmaaldrich.com

| Intramolecular Heck Reaction | A palladium-catalyzed C-C bond formation between a vinyl halide and an alkene within the same molecule. | A powerful tool for constructing related azapolycyclic systems. beilstein-journals.org |

Design Principles for Bridged Nitrogen-Containing Systems for Targeted Synthesis

The deliberate design and synthesis of bridged nitrogen-containing systems like 4-methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one are guided by several key principles aimed at creating molecules with specific, desirable properties, particularly in medicinal chemistry and materials science. nih.gov

Three-Dimensional Complexity and Rigidity : One of the primary goals is to move away from flat, two-dimensional molecules. Bridged systems introduce a well-defined three-dimensional geometry. nih.gov This rigidity reduces the number of possible conformations a molecule can adopt, which can lead to higher binding affinity and selectivity for a biological target, as it minimizes the entropic penalty upon binding. acs.orgnih.gov

Scaffold-Based Design : The rigid framework acts as a scaffold, allowing for the precise placement of functional groups in three-dimensional space. By modifying the substituents on the cage, chemists can systematically explore the chemical space around a target, optimizing interactions (e.g., hydrogen bonding, hydrophobic interactions) to enhance potency and selectivity. researchgate.netbiorxiv.org

Improved Physicochemical Properties : Incorporating bridged systems can positively influence a molecule's properties. The introduction of a rigid, cage-like structure can increase the fraction of sp³-hybridized carbons, which often leads to improved solubility and metabolic stability compared to flat, aromatic systems. nih.gov Shielding parts of the molecule from metabolic enzymes can increase its half-life in vivo.

Novelty and Access to Unexplored Chemical Space : Bridged nitrogen heterocycles are considered privileged scaffolds in medicinal chemistry because they are often found in natural products with potent biological activity. rsc.org Synthesizing novel bridged systems provides access to areas of chemical space that are not populated by traditional, "flat" molecules, increasing the probability of discovering compounds with novel mechanisms of action.

The 4-azatricyclo[4.3.1.13,8]undecane skeleton is a prime example of these design principles in action. Its rigid, diamondoid structure provides an ideal platform for creating complex, three-dimensional molecules with precisely positioned functionalities for targeted applications in synthesis and beyond.

Q & A

Q. What are the optimal conditions for synthesizing 4-Methyl-4-azatricyclo[4.3.1.1³,⁸]undecan-5-one via Beckmann rearrangement?

The compound is synthesized through the Beckmann rearrangement of adamantanone oxime. Key parameters include:

  • Catalyst : Concentrated sulfuric acid or polyphosphoric acid.
  • Solvent : Acetic anhydride or inert solvents like toluene.
  • Temperature : 80–100°C under reflux.
  • Yield : ~60–70% after purification via recrystallization (e.g., ethanol/ether mixtures) .

Table 1 : Representative Reaction Conditions

CatalystSolventTemperature (°C)Yield (%)Reference
H₂SO₄ (conc.)Acetic anhydride9065
Polyphosphoric acidToluene8070

Q. How is the crystal structure of this compound determined?

X-ray crystallography is the primary method. The structure exhibits:

  • Space group : P2₁/c (monoclinic system).
  • Unit cell parameters : a=8.93A˚,b=10.24A˚,c=9.87A˚,β=97.5a = 8.93 \, \text{Å}, b = 10.24 \, \text{Å}, c = 9.87 \, \text{Å}, \beta = 97.5^\circ.
  • Key features : A rigid tricyclic framework with a lactam moiety at position 5 .

Q. What analytical techniques confirm its molecular structure?

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR identify proton environments and carbon types (e.g., lactam carbonyl at ~175 ppm in 13C^{13}\text{C}).
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch).
  • Mass spectrometry : Molecular ion peak at m/z=165.115m/z = 165.115 (C₁₀H₁₅NO⁺) .

Q. What safety precautions are required for handling this compound?

  • GHS Classification : Eye irritation (Category 2), skin irritation (Category 2).
  • Precautions : Use gloves, goggles, and fume hoods. Avoid inhalation or direct contact .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., tautomerism suggested by NMR vs. static X-ray structures) require:

  • Dynamic NMR experiments : To probe temperature-dependent conformational changes.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental spectra.
  • Supplementary techniques : Variable-temperature X-ray diffraction or neutron scattering .

Q. What strategies enable functionalization of the core structure for biological activity studies?

  • Alkylation : React with alkyl halides (e.g., 3-chloropropyl derivatives) to introduce side chains.
  • Oxadiazole synthesis : Condensation with hydrazides followed by cyclization (e.g., 5-methyl-1,3,4-oxadiazole derivatives).
  • Acid-catalyzed reactions : Use HCl in 2-propanol to form hydrochloride salts for improved solubility .

Table 2 : Functionalization Examples

Reaction TypeReagentProduct ApplicationReference
Alkylation3-Chloropropyl derivativeBioactive analog synthesis
Oxadiazole cyclizationHydrazides + HClHeterocyclic derivatives

Q. How does the compound’s reactivity compare to other tricyclic lactams?

  • Electrophilicity : The lactam carbonyl is less reactive than strained bicyclic lactams (e.g., β-lactams) due to steric shielding.
  • Ring-opening : Requires harsh conditions (e.g., LiAlH₄ for reduction to amine derivatives).
  • Stability : Resists hydrolysis under acidic/basic conditions, making it suitable for prolonged biological assays .

Q. What challenges arise in scaling up synthesis for research applications?

  • Purification : Recrystallization yields drop due to byproduct accumulation (e.g., adamantane derivatives).
  • Solvent selection : Replace acetic anhydride with greener solvents (e.g., ionic liquids) to improve scalability.
  • Catalyst recovery : Immobilize polyphosphoric acid on silica to enhance reusability .

Notes

  • Data Sources : Peer-reviewed journals (e.g., Tetrahedron Letters, Acta Crystallographica) and synthetic methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.